2-Chloro-4-dimethylaminobenzaldehyde oxime
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Overview
Description
2-Chloro-4-dimethylaminobenzaldehyde oxime is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with a chlorine atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-dimethylaminobenzaldehyde oxime typically involves the reaction of 2-Chloro-4-dimethylaminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-dimethylaminobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-4-dimethylaminobenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-dimethylaminobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-dimethylaminobenzaldehyde
- 4-Dimethylaminobenzaldehyde oxime
- 2-Chloro-4-methylaminobenzaldehyde oxime
Uniqueness
2-Chloro-4-dimethylaminobenzaldehyde oxime is unique due to the presence of both the chlorine and dimethylamino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73664-51-4 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
(NE)-N-[[2-chloro-4-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)8-4-3-7(6-11-13)9(10)5-8/h3-6,13H,1-2H3/b11-6+ |
InChI Key |
JCCLFAQLMMBINZ-IZZDOVSWSA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/O)Cl |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=NO)Cl |
Origin of Product |
United States |
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